molecular formula C22H16O8 B590089 Ethyl biscoumacetate CAS No. 548-00-5

Ethyl biscoumacetate

Cat. No.: B590089
CAS No.: 548-00-5
M. Wt: 408.4 g/mol
InChI Key: JCLHQFUTFHUXNN-UHFFFAOYSA-N
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Description

Ethyl biscoumacetate is a chemical compound that belongs to the class of coumarin derivatives. It is primarily known for its anticoagulant properties, similar to those of Warfarin. This compound is used in the prevention and treatment of thromboembolic diseases by inhibiting the synthesis of vitamin K-dependent clotting factors .

Mechanism of Action

Ethyl biscoumacetate is a vitamin K antagonist . Like all 4-hydroxycoumarin drugs, it is a competitive inhibitor of vitamin K epoxide reductase, an enzyme that recycles vitamin K, thus causing depletion of active vitamin K in blood . This prevents the formation of the active form of prothrombin and several other coagulant enzymes .

Safety and Hazards

Ethyl biscoumacetate is harmful if swallowed . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If swallowed, rinse mouth with water and do not induce vomiting . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Biochemical Analysis

Biochemical Properties

Ethyl biscoumacetate interacts with various biomolecules in the body to exert its anticoagulant effect. It is known to be a Vitamin K antagonist , which means it inhibits the function of Vitamin K, a crucial factor in the blood clotting process .

Cellular Effects

The primary cellular effect of this compound is its impact on the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By acting as a Vitamin K antagonist, this compound disrupts this cascade, thereby preventing clot formation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to Vitamin K, thereby inhibiting its function . This prevents the activation of certain clotting factors that are dependent on Vitamin K, disrupting the coagulation cascade and preventing the formation of blood clots .

Temporal Effects in Laboratory Settings

As an anticoagulant, its effects would likely be observed shortly after administration and would persist as long as the drug remains in the system .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. As with any drug, the effects would likely vary with different dosages, with higher doses potentially leading to increased anticoagulation and a higher risk of bleeding .

Metabolic Pathways

As a small molecule, it is likely metabolized in the liver, like many other drugs .

Transport and Distribution

As a small molecule, it is likely able to diffuse across cell membranes and distribute throughout the body .

Subcellular Localization

As a small molecule, it is likely able to diffuse into all subcellular compartments .

Preparation Methods

Ethyl biscoumacetate can be synthesized through the reaction of 4-hydroxycoumarin with ethyl acetate in the presence of a base. The reaction typically involves the formation of an intermediate, which then undergoes further reactions to yield the final product . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Ethyl biscoumacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2,2-bis(4-hydroxy-2-oxochromen-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H16O8/c1-2-28-20(25)15(16-18(23)11-7-3-5-9-13(11)29-21(16)26)17-19(24)12-8-4-6-10-14(12)30-22(17)27/h3-10,15,23-24H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLHQFUTFHUXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057771
Record name Ethyl biscoumacetate
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Molecular Weight

408.4 g/mol
Source PubChem
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CAS No.

548-00-5
Record name Ethyl biscoumacetate
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Record name Ethyl biscoumacetate [INN:BAN:NF]
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Record name Ethyl biscoumacetate
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Record name Ethyl biscoumacetate
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Record name Ethyl biscoumacetate
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Melting Point

153-154
Record name Ethyl biscoumacetate
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Q & A

Q1: How does Ethyl biscoumacetate exert its anticoagulant effect?

A1: this compound, like other 4-hydroxycoumarin derivatives, acts as a vitamin K antagonist. [, ] It inhibits the synthesis of vitamin K-dependent clotting factors in the liver, including factors II (prothrombin), VII, IX, and X. [, ] This inhibition leads to a decrease in the blood's ability to clot, producing the desired anticoagulant effect.

Q2: Does this compound affect any metabolic pathways beyond coagulation?

A3: Research suggests that this compound can impact the metabolism of mucopolysaccharides. Studies in rats have shown that prolonged administration of this compound lowers the content of acid mucopolysaccharides and biopolymers containing hexosamines in the aortic wall and liver. [, ] This decrease coincides with a reduction in the activity of glutamine-fructose-6-phosphate aminotransferase (GFAT) in the liver. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C22H18O8, and its molecular weight is 406.37 g/mol.

Q4: How is this compound absorbed and distributed in the body?

A5: this compound is administered orally and absorbed from the gastrointestinal tract. [, , ] It reaches peak serum concentrations between 1 to 4 hours after administration. [] The presence of dimethicone may slightly increase the bioavailability of this compound. []

Q5: What is the primary route of elimination for this compound?

A6: this compound is rapidly metabolized in the liver, and its metabolites are primarily excreted in the urine. [, ] The geometric mean elimination half-life of the parent compound is approximately 0.66 hours, while its 7-hydroxy metabolite has a longer half-life of 2.03 hours. []

Q6: Can other drugs interfere with the metabolism of this compound?

A8: Yes, several drugs have been reported to interact with this compound. Methylphenidate, for instance, appears to slow down the rate of this compound elimination from serum, potentially leading to an enhanced anticoagulant effect. [, ]

Q7: Are there specific dietary factors that might influence the effectiveness of this compound?

A9: Patients taking this compound should maintain a consistent intake of vitamin K. [] Fluctuations in vitamin K intake can alter the drug's anticoagulant effect, making it difficult to maintain a stable therapeutic range.

Q8: Has this compound been investigated for its potential to prevent thrombosis in animal models?

A10: Yes, this compound has demonstrated efficacy in preventing experimentally induced venous thrombosis in rabbits. [, ] In these studies, this compound proved more effective than heparin in preventing thrombus formation. []

Q9: What were the outcomes of early clinical trials using this compound for myocardial infarction?

A11: Early clinical trials indicated that administering this compound to patients with myocardial infarction, alongside other standard treatments, led to a significant reduction in the death rate compared to patients who did not receive the drug. [] The reduction in mortality was estimated to be between one-third to one-half. []

Q10: What analytical techniques are commonly employed to measure this compound levels in biological samples?

A12: High-performance liquid chromatography (HPLC) is a widely used technique for the accurate measurement of this compound and its metabolite concentrations in serum. [, ]

Q11: How is the anticoagulant effect of this compound monitored in patients?

A13: The prothrombin time test, specifically the Quick one-stage method, is routinely used to monitor the anticoagulant effect of this compound in patients. [, ]

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